2-(2,3,4-Trifluorophenyl)-1H-imidazole
Overview
Description
2-(2,3,4-Trifluorophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic compounds containing nitrogen. The presence of trifluorophenyl groups in its structure imparts unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Scientific Research Applications
2-(2,3,4-Trifluorophenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trifluorophenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,4-trifluoroaniline and glyoxal.
Cyclization Reaction: The reaction between 2,3,4-trifluoroaniline and glyoxal in the presence of an acid catalyst leads to the formation of the imidazole ring.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trifluorophenyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation Products: Oxidized imidazole derivatives.
Reduction Products: Reduced imidazole derivatives.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trifluorophenyl)-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trifluorophenyl isocyanate
- 2,3,4-Trifluorophenyl isothiocyanate
- 2,3,4-Trifluorophenylboronic acid
Uniqueness
2-(2,3,4-Trifluorophenyl)-1H-imidazole is unique due to its specific trifluorophenyl substitution pattern and imidazole ring structure, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(2,3,4-trifluorophenyl)-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2/c10-6-2-1-5(7(11)8(6)12)9-13-3-4-14-9/h1-4H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMNQUNKDQSSJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=NC=CN2)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624898 | |
Record name | 2-(2,3,4-Trifluorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438554-18-8 | |
Record name | 2-(2,3,4-Trifluorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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